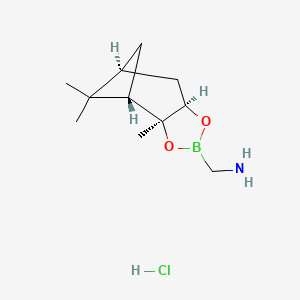

BoroGly-(+)-Pinanediol-HCl

Description

General Significance of Organoboron Chemistry in Chemical Synthesis

Organoboron chemistry has become an indispensable tool for synthetic chemists over the past several decades. st-andrews.ac.uk Compounds containing carbon-boron bonds are celebrated for their stability, low toxicity, and remarkable versatility in chemical transformations. beilstein-journals.org One of the most prominent applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. st-andrews.ac.uknih.gov Beyond this, organoboron reagents are crucial in a myriad of other reactions, including hydroboration, which introduces a boron functional group across a double or triple bond. st-andrews.ac.uk The continuous development of new methods for creating and manipulating organoboron compounds underscores their sustained importance in advancing chemical synthesis. st-andrews.ac.uk

Overview of Chiral Boronic Esters and Their Structural Diversity

Chiral boronic esters are a specific and highly valuable subclass of organoboron compounds. bris.ac.uk These molecules are characterized by a boron atom bonded to two oxygen atoms, which are part of a chiral diol, and to a carbon atom that is part of a chiral organic group. The structural diversity of chiral boronic esters is vast, arising from the wide range of both the chiral diol and the organic moiety that can be employed. nih.gov This diversity allows for fine-tuning of the steric and electronic properties of the boronic ester, making them adaptable to a wide array of chemical reactions. The pinanediol group, derived from the naturally occurring chiral molecule pinene, is a commonly used chiral auxiliary that imparts stereochemical control in reactions involving the boronic ester.

Contextualization of Alpha-Aminoboronic Acid Derivatives in Modern Organic Synthesis

Alpha-aminoboronic acids and their derivatives represent a particularly important class of chiral boron-containing compounds, serving as bioisosteres of naturally occurring alpha-amino acids. nih.govresearchgate.net In these compounds, the carboxylic acid group of an amino acid is replaced by a boronic acid functional group. This substitution has profound implications for their biological activity, leading to their development as potent enzyme inhibitors. researchgate.netcsic.es In synthetic organic chemistry, α-aminoboronic acid derivatives are versatile building blocks for the creation of complex nitrogen-containing molecules. researchgate.net Their ability to act as both nucleophiles and bis-nucleophiles opens up pathways to valuable chemical scaffolds. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Chiral Boronates

The synthesis of chiral boronic esters has evolved significantly over the years. Early methods often relied on the use of stoichiometric chiral auxiliaries to induce asymmetry. nih.gov While effective, these approaches could be inefficient. The advent of catalytic asymmetric synthesis marked a major breakthrough. nih.gov Modern strategies for preparing chiral boronates include:

Catalytic Asymmetric Hydroboration (CAHB): This method involves the direct addition of a boron-hydrogen bond across an alkene, guided by a chiral catalyst to control the stereochemistry. acs.orgnih.gov

Copper-Catalyzed Borylation: Chiral copper catalysts have been successfully employed for the enantioselective synthesis of α-aminoboronic acid derivatives through the coupling of carbamates and racemic α-chloroboronate esters. nih.gov

Lithiation-Borylation Sequences: This powerful strategy involves the enantioselective deprotonation of a substrate followed by reaction with a boronic ester. This approach has been elegantly utilized to generate a wide range of chiral secondary and tertiary boronic esters. nih.gov

Diastereoselective Crystallization: In some cases, racemic mixtures of boronic esters can be resolved by derivatization with a chiral diol, such as pinanediol, followed by selective crystallization of one diastereomer. rsc.org

These advancements have made a wide array of enantioenriched boronic esters accessible for use in synthesis.

Scope and Importance of BoroGly-(+)-Pinanediol-HCl within Boronate Chemistry

BoroGly-(+)-Pinanediol-HCl, the hydrochloride salt of the glycine-derived boronic ester of (+)-pinanediol, is a foundational building block in the family of α-aminoboronic acid derivatives. echemi.comguidechem.com Its significance lies in its role as a precursor to more complex α-aminoboronates and as a tool in the development of new synthetic methodologies. The glycine (B1666218) backbone provides a simple, non-sterically hindered scaffold that is ideal for exploring new reactions and for use in applications where a small side chain is desired. The (+)-pinanediol auxiliary provides a robust chiral handle, enabling stereocontrolled transformations. The hydrochloride salt form enhances the stability and handling of the compound.

Detailed Research Findings

The synthesis of α-aminoboronic acid derivatives, including structures like BoroGly-(+)-Pinanediol-HCl, often involves the reaction of a lithiated intermediate with a boronic ester, followed by deprotection. rsc.org For instance, the treatment of an (α-chloroalkyl)boronic ester with lithium bis(trimethylsilyl)amide can produce the corresponding amine, which is then converted to the hydrochloride salt. rsc.org The pinanediol moiety is frequently chosen for its ability to stabilize the boronic acid and to direct the stereochemical outcome of subsequent reactions. nih.gov

Properties

IUPAC Name |

[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7-,8-,9+,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHSDFPCIBKPRC-WWFNWRJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719320 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877314-87-9 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Borogly + Pinanediol Hcl and Analogous Structures

Strategies for the Construction of the Alpha-Aminoboronic Acid Core

The formation of the α-aminoboronic acid skeleton is a critical step that can be achieved through several synthetic routes. These methods aim to create the characteristic carbon-boron and carbon-nitrogen bonds at the α-position.

Matteson's Homologation: Mechanism and Stereochemical Control

A cornerstone in the synthesis of α-aminoboronic acids is the Matteson homologation. This reaction involves the one-carbon extension of a boronic ester. rsc.org The process is renowned for its high degree of stereochemical control, which is primarily dictated by the chiral auxiliary attached to the boron atom. uni-saarland.de

The mechanism begins with the reaction of a chiral boronic ester with a halomethylithium reagent, such as dichloromethyllithium, to form a boronate "ate" complex. uni-saarland.de This is followed by a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon, displacing a halide ion and creating a new stereocenter. The stereochemical outcome of this migration is highly influenced by the chiral diol used, with pinanediol being a common and effective choice, often leading to diastereoselectivities of up to 98.5–99.5%. uni-saarland.deacs.org Subsequent nucleophilic substitution of the remaining halide with a nitrogen nucleophile, such as an azide (B81097) or a protected amine, introduces the amino group. uni-saarland.de

Iterative application of the Matteson homologation allows for the construction of complex molecules with multiple contiguous stereocenters. rsc.orgmurdoch.edu.au The predictability and high fidelity of the stereochemical control make this method particularly valuable in the synthesis of natural products and pharmaceuticals. murdoch.edu.aunih.gov

| Feature | Description | Significance |

|---|---|---|

| Reaction Type | One-carbon chain extension of a boronic ester. chem-station.com | Builds the carbon skeleton of the target molecule. |

| Key Reagent | α-halocarbanions (e.g., dichloromethyllithium). chem-station.com | Provides the one-carbon unit for homologation. |

| Stereochemical Control | Substrate-controlled, directed by the chiral auxiliary on the boron atom. uni-saarland.de | Allows for the synthesis of specific stereoisomers with high purity. acs.org |

| Intermediate | Tetrahedral boronate "ate" complex. uni-saarland.de | Facilitates the key 1,2-migration step. |

| Nitrogen Introduction | Nucleophilic substitution of the α-halo boronic ester. rsc.org | Completes the α-aminoboronic acid core structure. |

Nucleophilic Additions to Imines or Imine Derivatives

Another significant strategy for constructing the α-aminoboronic acid core involves the nucleophilic addition of a boron-containing species to an imine or a related C=N double bond. rsc.org This approach directly forms the crucial carbon-carbon bond adjacent to the nitrogen atom. The electrophilicity of the imine carbon makes it susceptible to attack by nucleophilic boron reagents. uwo.ca

Various boron nucleophiles can be employed in these reactions. The reactivity of the imine can be enhanced by using electron-withdrawing groups on the nitrogen atom, which increases the electrophilicity of the imine carbon. uwo.ca The stereoselectivity of the addition can be controlled by using chiral auxiliaries on the imine or by employing chiral catalysts. rsc.org

A notable example is the Petasis borono-Mannich reaction, a multicomponent reaction involving an amine, a carbonyl compound (which form an iminium ion in situ), and a boronic acid. researchgate.net This reaction is particularly effective when the carbonyl component has a neighboring hydroxyl group, which activates the boronic acid. researchgate.net

Stereoselective Borylation of Carbon–Carbon Multiple Bonds

The stereoselective borylation of alkenes and alkynes presents a modern and efficient route to chiral boronic esters, which are precursors to α-aminoboronic acids. This method involves the addition of a boron moiety across a carbon-carbon double or triple bond, often catalyzed by a transition metal complex.

Hydroboration, particularly with chiral catalysts, is a powerful tool for this purpose. For instance, rhodium-catalyzed hydroboration of enamides has been shown to produce α-aminoboronic esters with good yields and excellent enantioselectivities. rsc.org The choice of the chiral ligand on the metal catalyst is crucial for achieving high levels of stereocontrol.

More recently, transition-metal-free methods for C-C bond activation and borylation have also been developed, offering alternative pathways to these valuable intermediates. nih.gov

Enantioselective Hydrogenation Approaches to Boronic Esters

Enantioselective hydrogenation of vinyl or alkenyl boronic esters provides a direct route to chiral α-substituted boronic esters. nih.govhud.ac.uk This method involves the reduction of a carbon-carbon double bond in the presence of a chiral catalyst, typically based on rhodium or iridium, leading to the formation of a new stereocenter. hud.ac.ukrsc.org

The success of this approach hinges on the design of the chiral ligand, which coordinates to the metal center and directs the hydrogenation to one face of the double bond. This strategy has been successfully applied to the synthesis of a variety of chiral boronic esters with high enantiomeric excess. rsc.org The resulting chiral boronic esters can then be converted to α-aminoboronic acids through subsequent chemical transformations.

Introduction of the (+)-Pinanediol Chiral Auxiliary

The use of a chiral auxiliary is fundamental for controlling the stereochemistry during the synthesis of BoroGly-(+)-Pinanediol-HCl. (+)-Pinanediol, derived from the natural product (+)-α-pinene, is a widely used and effective chiral auxiliary in boronic acid chemistry. uni-saarland.de

Transesterification Reactions with (+)-Pinanediol

The most common method for introducing the (+)-pinanediol group is through a transesterification reaction. In this process, a pre-formed boronic acid or a simple boronic ester (like a pinacol (B44631) ester) is reacted with (+)-pinanediol. researchgate.net This equilibrium reaction is typically driven to completion by removing the displaced alcohol or diol, often by distillation.

The stability of the resulting pinanediol boronic ester is a key factor. Pinanediol forms a six-membered ring with the boron atom, which is generally quite stable, making it an effective protecting group and chiral director for subsequent reactions. rsc.org The exceptional stability of pinanediol-based boronic esters also helps in preventing unwanted side reactions and decomposition. researchgate.net

| Strategy | Key Transformation | Stereocontrol Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Matteson's Homologation | One-carbon chain extension. rsc.org | Chiral auxiliary on boron (e.g., pinanediol). uni-saarland.de | High stereoselectivity, iterative application possible. rsc.orgmurdoch.edu.au | Requires stoichiometric chiral auxiliary. |

| Nucleophilic Addition to Imines | Addition of a boron nucleophile to a C=N bond. rsc.org | Chiral auxiliary on imine or chiral catalyst. rsc.org | Direct formation of the C-C bond adjacent to nitrogen. | Imine stability can be an issue. uwo.ca |

| Stereoselective Borylation | Addition of boron across a C-C multiple bond. | Chiral catalyst (e.g., Rh-based). rsc.org | Catalytic enantioselectivity, atom economical. | Substrate scope can be limited. |

| Enantioselective Hydrogenation | Reduction of a vinyl or alkenyl boronic ester. nih.govhud.ac.uk | Chiral catalyst (e.g., Rh or Ir-based). hud.ac.ukrsc.org | Direct access to chiral boronic esters. hud.ac.uk | Requires synthesis of the unsaturated precursor. |

Direct Synthetic Routes Incorporating (+)-Pinanediol Derivatives

The primary strategy for the synthesis of chiral α-amino boronic esters, including BoroGly-(+)-Pinanediol-HCl, revolves around the Matteson homologation reaction. This powerful technique allows for the stereospecific introduction of a chloromethyl group, which can then be displaced to install the desired amino functionality. The use of (+)-pinanediol as a chiral diol is crucial for directing the stereochemistry at the α-carbon.

A general synthetic approach begins with the esterification of a suitable boronic acid with (+)-pinanediol. nih.gov For the synthesis of BoroGly-(+)-Pinanediol-HCl, a key intermediate is the pinanediol ester of a protected aminomethylboronic acid. The synthesis often involves the conversion of a substituted pinanediol boronic ester into an α-chloroboronic ester through the Matteson homologation. nih.gov This intermediate then undergoes a nucleophilic substitution reaction to introduce the amino group. A common method involves reaction with lithium hexamethyldisilazide (LiHMDS), followed by deprotection of the resulting trimethylsilyl (B98337) (TMS)-protected amine. nih.gov

Esterification: Reaction of a suitable boronic acid precursor with (+)-pinanediol to form the chiral boronic ester.

Matteson Homologation: Reaction of the pinanediol boronic ester with dichloromethyllithium (LiCHCl2) to yield the corresponding α-chloroboronic ester with high diastereoselectivity. mdpi.comuni-saarland.de

Amination: Nucleophilic displacement of the chloride with an amine source, such as LiHMDS.

Deprotection: Removal of any protecting groups from the amine.

Salt Formation: Treatment with anhydrous hydrochloric acid to form the stable hydrochloride salt. nih.gov

Optimization of Reaction Conditions for Pinanediol Ester Formation

Several factors can be optimized to improve the yield and purity of the pinanediol ester:

| Parameter | Conditions and Considerations |

| Solvent | Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) are commonly used to avoid hydrolysis of the boronic acid and the resulting ester. |

| Dehydrating Agent | Anhydrous magnesium sulfate (B86663) (MgSO4) or the use of a Dean-Stark apparatus can be employed to remove water formed during the esterification. |

| Temperature | The reaction is often carried out at room temperature, although gentle heating may be applied to accelerate the reaction. |

| Stoichiometry | Using a slight excess of either the boronic acid or (+)-pinanediol can help to drive the reaction to completion. |

| Purification | The resulting pinanediol ester is often purified by chromatography on silica (B1680970) gel to remove any unreacted starting materials or byproducts. |

Studies have shown that the stability of the resulting boronate ester can be influenced by the electronic and steric properties of the substituents on the boronic acid. The pinanediol moiety itself imparts significant steric hindrance, which contributes to the stability of the ester. mdpi.com

Formation of the Hydrochloride Salt: Isolation and Stabilization

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine in a suitable organic solvent, such as diethyl ether or dioxane, with a solution of anhydrous hydrogen chloride. nih.gov The hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the free amine, which can be prone to oxidation and other degradation pathways.

The isolation of the hydrochloride salt often involves filtration of the precipitated solid, followed by washing with a non-polar solvent to remove any residual impurities. Crystallization from a suitable solvent system, such as hot ethyl acetate, can be employed to obtain a highly pure product. The stability of the hydrochloride salt is attributed to the protonation of the amino group, which prevents it from participating in unwanted side reactions.

Synthesis of Homologous Alpha-Boro-Amino Acid Pinanediol Hydrochlorides

The synthetic methodologies described for BoroGly-(+)-Pinanediol-HCl can be readily adapted for the preparation of its homologous counterparts, where the glycine (B1666218) moiety is replaced by other amino acid residues such as phenylalanine, alanine (B10760859), and leucine.

BoroPhe-(+)-Pinanediol-HCl

For the synthesis of BoroPhe-(+)-Pinanediol-HCl, the starting material would be a pinanediol ester of a suitably protected phenylmethylboronic acid. The synthesis would follow the established Matteson homologation and amination sequence to introduce the α-amino group with the desired stereochemistry.

BoroAla-(+)-Pinanediol-HCl

The preparation of BoroAla-(+)-Pinanediol-HCl would similarly start from a pinanediol ester of a protected ethylboronic acid. The subsequent homologation and amination steps would yield the desired alanine analogue.

BoroLeu-(+)-Pinanediol-HCl

In the case of BoroLeu-(+)-Pinanediol-HCl, the synthesis commences with the esterification of isobutylboronic acid with (+)-pinanediol. nih.gov The resulting chiral boronic ester undergoes a one-carbon homologation via a Matteson rearrangement to afford the α-chloroboronic ester with high diastereoselectivity. nih.gov Displacement of the chloride with a suitable nitrogen nucleophile, followed by deprotection and treatment with HCl, affords the target compound.

The general applicability of this synthetic platform allows for the creation of a diverse library of α-amino boronic acid pinanediol esters, which are valuable building blocks in drug discovery and development.

BoroPro-(+)-Pinanediol-HCl

The synthesis of BoroPro-(+)-Pinanediol-HCl, a chiral α-amino boronic acid derivative of proline, leverages well-established methodologies in organoboron chemistry, particularly the Matteson homologation reaction. This stereoselective process allows for the construction of the carbon-boron bond with high fidelity, utilizing (+)-pinanediol as a chiral auxiliary to control the stereochemistry at the α-carbon. nih.goviupac.org

The general synthetic approach commences with an N-protected proline derivative, which is then converted to its corresponding pinanediol boronic ester. This intermediate then undergoes a Matteson homologation, which involves the reaction with a dichloromethyl)lithium, generated in situ, to insert a chloromethyl group into the carbon-boron bond. mdpi.comnih.gov This step is crucial for establishing the desired stereocenter. Subsequent nucleophilic substitution of the chloride with an azide group, followed by reduction, introduces the amino functionality. Finally, deprotection of the nitrogen-protecting group and treatment with hydrochloric acid affords the target compound, BoroPro-(+)-Pinanediol-HCl. nih.gov

A plausible synthetic pathway can be outlined as follows:

Preparation of the N-protected proline pinanediol boronic ester: An appropriate N-protected proline derivative is reacted with a borane (B79455) source and subsequently transesterified with (+)-pinanediol.

Matteson Homologation: The resulting boronic ester is treated with (dichloromethyl)lithium at low temperatures to yield the α-chloro boronic ester with high diastereoselectivity. mdpi.com

Introduction of the Amino Group: The α-chloro boronic ester undergoes nucleophilic substitution with a nitrogen source, such as lithium hexamethyldisilazide (LiHMDS), to introduce the protected amino group. nih.gov

Deprotection and Salt Formation: Removal of the protecting groups and subsequent treatment with anhydrous HCl yields the final BoroPro-(+)-Pinanediol-HCl salt. nih.gov

The use of (+)-pinanediol as a chiral auxiliary is instrumental in directing the stereochemical outcome of the homologation step, leading to the desired (R)-configuration at the carbon atom attached to the boron. iupac.org

Cleavage and Deprotection Strategies for Pinanediol Boronic Esters

The removal of the pinanediol protecting group from boronic esters is a critical step in the synthesis of free boronic acids. Pinanediol esters are known for their considerable stability, which is advantageous during synthesis and purification but can present challenges during the deprotection step. researchgate.netgoogle.com Several strategies have been developed to address this, each with its own set of advantages and limitations.

Acid-Catalyzed Hydrolysis Methods

Acid-catalyzed hydrolysis is a direct method for the cleavage of pinanediol boronic esters. However, due to the inherent stability of the pinanediol ester, this method often requires forcing conditions. acs.orgosti.gov For instance, refluxing in aqueous hydrochloric acid (HCl) can effect the hydrolysis, though the harsh conditions may not be suitable for sensitive substrates. nih.gov In some cases, partial hydrolysis has been achieved under milder acidic conditions, for example, by using a cation exchange resin and washing with aqueous acetic acid, followed by elution with HCl. google.com

| Method | Reagents and Conditions | Applicability | Limitations |

| Strong Acid Hydrolysis | Refluxing aqueous HCl | Robust substrates | Harsh conditions, potential for side reactions |

| Cation Exchange Resin | Cation exchange resin, aqueous acetic acid, then HCl | Sensitive substrates | Slow reaction, requires large volumes of solvent |

Transesterification with Alternative Diols or Boronic Acids

Transesterification offers a milder alternative to acid-catalyzed hydrolysis for the deprotection of pinanediol boronic esters. This method involves the exchange of the pinanediol group with another diol or a different boronic acid. acs.org

One common approach is the transesterification with diethanolamine (B148213), which forms a thermodynamically stable diethanolamine ester. This intermediate can then be hydrolyzed under acidic conditions to yield the free boronic acid. google.com However, the high stability of the pinanediol ester can make this transesterification challenging. google.com

Another strategy involves the use of a different boronic acid, such as phenylboronic acid, in a biphasic system. acs.orgosti.gov Polystyrene-boronic acid has also been employed as a solid-phase reagent, allowing for easy separation of the deprotected boronic acid from the resin-bound pinanediol. researchgate.net The efficiency of transesterification can be influenced by the choice of diol and the reaction conditions. Studies have been conducted to investigate the equilibrium of transesterification with various structurally modified diols to improve the displacement of pinanediol. researchgate.net

| Method | Reagents | Key Features |

| Transesterification with Diols | Diethanolamine | Forms a stable intermediate, followed by acid hydrolysis |

| Transesterification with Boronic Acids | Phenylboronic acid, isobutylboronic acid | Often performed in a biphasic system |

| Solid-Phase Transesterification | Polystyrene-boronic acid | Facilitates product purification |

Oxidative Cleavage Procedures

Oxidative cleavage provides an alternative route for the removal of the pinanediol group, particularly when other methods are ineffective. This procedure involves the use of an oxidizing agent to break the carbon-carbon bond of the diol. Sodium periodate (B1199274) (NaIO₄) is a commonly used reagent for this purpose. acs.orgresearchgate.net The reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent and water. This method can be advantageous for substrates that are sensitive to acidic or strongly basic conditions.

| Oxidizing Agent | Typical Conditions | Advantages |

| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixture | Mild conditions, suitable for sensitive functional groups |

Stereochemical Control and Chiral Auxiliary Functionality of + Pinanediol

Principles of Asymmetric Induction by (+)-Pinanediol

Asymmetric induction is the process by which a chiral entity in a reactant molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. In the context of boronic esters, (+)-pinanediol serves as an effective chiral auxiliary to achieve this goal. The pinanediol moiety imparts significant steric hindrance and a defined three-dimensional structure to the boronic ester, making it a valuable tool in asymmetric synthesis.

The principle of asymmetric induction by (+)-pinanediol is rooted in its C2-symmetric-like structure, which creates a highly differentiated steric environment around the boron atom. Although not truly C2-symmetric, the bicyclic pinane (B1207555) skeleton effectively blocks one face of the boron center. This steric hindrance dictates the trajectory of approaching nucleophiles, forcing them to attack from the less hindered side. This directed attack is the fundamental reason for the high levels of stereoselectivity observed in reactions involving pinanediol boronic esters.

The formation of the pinanediol boronic ester itself is a straightforward process, typically involving the reaction of a boronic acid with (+)-pinanediol. iupac.org The resulting five-membered dioxaborolane ring adopts a conformation that minimizes steric interactions, positioning the substituents on the boron atom in a well-defined chiral space. This pre-organization is crucial for the subsequent stereoselective transformations.

Diastereoselective Control in C-B Bond Formation and Subsequent Reactions

The chiral environment established by the (+)-pinanediol auxiliary provides excellent diastereoselective control in reactions that form a new carbon-boron (C-B) bond or in subsequent reactions of the resulting boronic esters. A prime example is the Matteson homologation, where a new stereocenter is generated adjacent to the boron atom. mdpi.com The stereochemical outcome of such reactions is almost exclusively controlled by the chiral diol in a substrate-controlled manner. mdpi.com

In these reactions, the boronic ester acts as an electrophile. The incoming nucleophile, for instance, a carbenoid like (dichloromethyl)lithium, adds to the boron atom to form a tetrahedral boronate complex. mdpi.com The subsequent rearrangement, which forms the new C-C bond, proceeds through a transition state where steric clashes are minimized. The bulky pinanediol group effectively shields one face of the molecule, ensuring that the migrating group moves to a specific position, thus determining the stereochemistry of the newly formed chiral center. bris.ac.uk This process can lead to very high levels of diastereoselectivity, often exceeding 99%. iupac.orgacs.org

Furthermore, the resulting α-chiral boronic esters are configurationally stable and can undergo further stereospecific reactions. nih.gov For example, reaction with a Grignard reagent proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for the creation of a second, contiguous stereocenter with high predictability. bristol.ac.uk This iterative process enables the construction of complex molecules with multiple, well-defined stereocenters. researchgate.netnih.gov

Mechanisms of Stereocontrol in Matteson's Homologation Using Pinanediol

The Matteson homologation is a powerful method for the asymmetric synthesis of α-halo boronic esters, which are versatile intermediates in organic synthesis. rsc.org The reaction involves the addition of a halomethyl-lithium reagent, such as (dichloromethyl)lithium, to a pinanediol boronic ester, followed by a 1,2-migration of the organic group from the boron to the adjacent carbon. mdpi.com The stereocontrol exerted by the (+)-pinanediol auxiliary in this process is remarkable, often achieving diastereomeric excesses greater than 98%. nih.gov

The generally accepted mechanism involves the following key steps mdpi.com:

Formation of a Boronate Complex: The carbenoid, for example, (dichloromethyl)lithium, adds to the electrophilic boron atom of the pinanediol boronic ester to form a tetrahedral boronate complex. mdpi.com At low temperatures (e.g., -100 °C), this complex is stable. bristol.ac.uk

1,2-Migration: Upon warming, and often facilitated by a Lewis acid like zinc chloride, a 1,2-migration of the alkyl or aryl group (R') from the boron to the carbon of the dichloromethyl group occurs. iupac.orgmdpi.com This rearrangement can, in principle, proceed through four different transition states. mdpi.com

Stereochemical Determination: The high diastereoselectivity arises from the steric hindrance imposed by the pinanediol ligand. The bulky pinanyl group directs the conformation of the boronate complex and the subsequent migration pathway. Recent computational studies have also highlighted the importance of an attractive electrostatic interaction between a chlorine atom and a hydrogen atom on the migrating group (Cl··H) in stabilizing the favored transition state, further explaining the high degree of stereocontrol. bris.ac.uk

The addition of zinc chloride has been shown to significantly improve both the yield and the diastereomeric ratio of the Matteson homologation, with diastereoselectivities reaching up to 98.5–99.5% with pinanediol as the chiral auxiliary. mdpi.com

Comparative Analysis of (+)-Pinanediol with Other Chiral Auxiliaries in Boronate Synthesis

While (+)-pinanediol is a widely used and effective chiral auxiliary in boronate synthesis, several other chiral diols have also been developed and employed. A comparative analysis highlights the relative strengths and weaknesses of each.

| Chiral Auxiliary | Typical Diastereoselectivity | Advantages | Disadvantages |

| (+)-Pinanediol | High (often >96% de) mdpi.com | Readily available from the chiral pool, high stereoselectivity, stable boronic esters. iupac.orgresearchgate.net | Removal of the auxiliary can be difficult. researchgate.netresearchgate.net |

| C2-Symmetric Diols (e.g., DIPT, (R,R)-2,3-butanediol) | Very high (often >98% de) bristol.ac.uknih.gov | Can provide even higher diastereoselectivity than pinanediol. mdpi.com | Often more expensive and less readily available than pinanediol. |

| (1R,2R)-1,2-dicyclohexylethane-1,2-diol | Very high nih.gov | Excellent stereocontrol in Matteson homologation. nih.gov | Synthesis of the auxiliary is required. |

| BINOL | Variable | Used in catalytic asymmetric synthesis of boronic esters. diva-portal.org | Not typically used in stoichiometric Matteson-type reactions. |

| Pinacol (B44631) | Achiral (no stereocontrol) | Used in reagent-controlled homologations where the chirality comes from the reagent. mdpi.com | Does not induce chirality itself. |

C2-symmetric diols, such as those derived from tartaric acid (like DIPT) or simple alkanes, can sometimes offer superior diastereoselectivity compared to pinanediol. mdpi.combristol.ac.uknih.gov However, the ready availability and lower cost of both enantiomers of α-pinene make pinanediol a very practical and popular choice. mdpi.com The primary drawback of pinanediol is the stability of the resulting boronic esters, which can make the final deprotection step to release the free boronic acid challenging. researchgate.netresearchgate.net In contrast, boronic esters derived from some C2-symmetric diols can be more easily hydrolyzed. researchgate.net

Reagent-controlled homologation strategies, often employing achiral pinacol boronic esters, provide an alternative where the stereoselectivity is determined by a chiral reagent, such as a chiral lithium carbamate. mdpi.com This approach is particularly useful for accessing stereoisomers that are not favored in substrate-controlled reactions with pinanediol. mdpi.com

Enantiomeric Stability of the Pinanediol Boronic Ester System

The enantiomeric stability of the pinanediol boronic ester system is a critical factor in its utility for asymmetric synthesis. This stability refers to both the resistance of the chiral auxiliary itself to racemization and the configurational stability of the chiral centers created in the boronic ester products.

Pinanediol boronic esters are known to be thermodynamically very stable. iupac.orgresearchgate.net This stability arises from the rigid bicyclic structure of the pinane skeleton, which locks the five-membered dioxaborolane ring into a specific conformation. This rigidity minimizes the potential for dynamic processes that could lead to racemization. Studies have shown that pinanediol boronic esters exhibit excellent kinetic stability and are resistant to transesterification with other diols and hydrolysis. researchgate.net

The α-chloro boronic esters produced via the Matteson homologation are also configurationally stable. nih.gov The newly created stereocenter adjacent to the boron atom does not readily epimerize under the reaction conditions or during purification. This is crucial because these α-chloro boronic esters are often isolated and used in subsequent stereospecific reactions. Any loss of stereochemical integrity at this stage would compromise the enantiomeric purity of the final product.

The high stability of the pinanediol boronic ester system is a double-edged sword. While it is beneficial for maintaining stereochemical purity throughout a synthesis, it can make the final cleavage of the pinanediol auxiliary to obtain the free boronic acid difficult. researchgate.netresearchgate.net However, methods have been developed to overcome this challenge, allowing for the efficient release of the desired product and recovery of the chiral auxiliary. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Borogly + Pinanediol Hcl

Electronic and Steric Influences of the Pinanediol Moiety on Boron Reactivity

The reactivity of the boron center in BoroGly-(+)-Pinanediol-HCl is significantly modulated by the presence of the chiral (+)-pinanediol moiety. This ligand imparts a unique combination of electronic and steric effects that influence the stability of the boronic ester and its susceptibility to nucleophilic attack.

Steric Effects: The bulky bicyclic pinane (B1207555) skeleton provides considerable steric hindrance around the boron atom. This steric shielding plays a crucial role in the kinetic stability of the ester, slowing down reactions such as transesterification with other diols and hydrolysis. researchgate.net Research has demonstrated that boronic esters derived from pinanediol exhibit excellent kinetic stability, resisting exchange with other diols like pinacol (B44631) and benzopinacol (B1666686) over extended periods. researchgate.net This steric bulk also influences the stereochemical outcome of reactions at adjacent centers, a principle widely exploited in asymmetric synthesis.

Electronic Effects: The oxygen atoms of the pinanediol ligand are electron-donating, which influences the Lewis acidity of the boron atom. The formation of the five-membered dioxaborolane ring with pinanediol alters the electronic properties at the boron center compared to the free boronic acid. While alkyl substituents on the diol backbone generally lead to thermodynamically more stable boronic esters, electronic effects, particularly the acidity of the diol, appear to be more significant than ring strain in determining the relative stability of the trigonal ester versus its tetrahedral adduct. researchgate.netrsc.org The stability of trigonal esters formed with pinanediol is largely insensitive to the electronic effects of substituents on an attached phenyl ring, suggesting the diol's inherent properties are dominant. rsc.org

The combination of these effects results in pinanediol boronic esters being highly thermodynamically stable. researchgate.net This stability is a key feature, making them robust intermediates in multi-step synthetic sequences.

Nature of the Boron-Carbon Bond in Alpha-Aminoboronic Esters

BoroGly-(+)-Pinanediol-HCl is an alpha-aminoboronic ester, a class of compounds that are structural analogues of alpha-amino acids. researchgate.netnih.gov The key feature of these molecules is the boron-carbon (B-C) bond, which connects the boron atom to the alpha-carbon of the glycine (B1666218) moiety.

The boron atom in a trigonal boronic ester is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient. aablocks.com This inherent Lewis acidity significantly influences the properties of the adjacent B-C bond. The bond is covalent but polarized, with the carbon atom bearing a partial negative charge and the boron a partial positive charge.

The synthesis of α-aminoboronic acids and their esters often focuses on the stereocontrolled formation of this B-C bond. rsc.orgnih.gov The stability and reactivity of this bond are critical to the compound's function. The electron-deficient nature of the boron atom can facilitate intramolecular interactions, for instance, with the adjacent amino group. rsc.org This interaction can influence the conformation and reactivity of the molecule. The B-C bond is susceptible to cleavage under specific conditions, such as protonolysis or oxidation, which are fundamental pathways for the transformation of organoboranes. wikipedia.org

Mechanisms of Reactions Involving the Boron Center

Boronic acids and their esters are Lewis acids due to the electron-deficient, sp²-hybridized boron atom. wikipedia.orgnih.govnih.gov They readily accept a pair of electrons from a Lewis base (nucleophile), such as a hydroxide (B78521) ion or an amine. This interaction leads to the formation of a tetracoordinate, sp³-hybridized boron center with a tetrahedral geometry. aablocks.com

In aqueous or basic media, the trigonal boronic ester exists in equilibrium with its tetrahedral boronate adduct. aablocks.com The position of this equilibrium is influenced by the pH of the solution and the nature of the diol ligand.

Trigonal Ester (sp²) ⇌ Tetrahedral Adduct (sp³)

Studies on phenylboronic acid esters with pinanediol have revealed the formation of a very stable trigonal ester and a significantly less stable tetrahedral hydroxocomplex. researchgate.netrsc.org This is in contrast to what is often observed with other diols, where the tetrahedral form can be more stable. This finding suggests that for pinanediol, electronic effects are more dominant than the release of ring strain in determining the stability of the tetrahedral adduct. researchgate.netrsc.org The electron-accepting substituents on an attached aromatic ring can, however, stabilize the tetrahedral hydroxocomplex. rsc.org

| Species | Boron Hybridization | Geometry | Relative Stability (with Pinanediol) |

| Trigonal Ester | sp² | Trigonal Planar | High |

| Tetrahedral Adduct | sp³ | Tetrahedral | Lower |

This interactive table summarizes the equilibrium between the trigonal and tetrahedral forms of a pinanediol boronic ester.

Boronic esters are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov A critical step in the catalytic cycle is transmetalation, where the organic group (in this case, the aminomethyl moiety) is transferred from the boron atom to the palladium(II) center. rsc.org

Historically, it was often assumed that boronic esters needed to hydrolyze to the corresponding boronic acid before transmetalation could occur. However, significant mechanistic studies have provided strong evidence that boronic esters can undergo transmetalation directly. illinois.eduacs.org These investigations have successfully observed and characterized pre-transmetalation intermediates involving boronic esters. acs.org

The mechanism is generally believed to proceed via an activated boronate species. In the presence of a base (e.g., OH⁻), the Lewis acidic boron center is attacked to form a tetrahedral boronate. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium complex. The structure of the boronic ester has a significant impact on the rate of this transfer, with some esters reacting much faster than the corresponding boronic acid. illinois.edu

Two key factors enabling the transfer of the organic fragment from boron to palladium are:

The ability to create an empty coordination site on the palladium atom. acs.org

The nucleophilic character of the ipso-carbon bonded to boron, which is enhanced in the tetrahedral boronate intermediate. acs.org

The boron-carbon bond in boronic esters is susceptible to cleavage under both protic and oxidative conditions.

Protonolysis (Protodeboronation): This reaction involves the cleavage of the B-C bond by a proton source, replacing the boronic ester group with a hydrogen atom. While generally stable, the B-C bond can undergo protonolysis, particularly under acidic conditions or in the presence of certain transition metals. This pathway is a potential side reaction in processes like cross-coupling and needs to be controlled for efficient synthesis.

Oxidative Pathways: The oxidation of the B-C bond is a common and synthetically useful transformation. Treatment of boronic acids or esters with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂) in the presence of a base, leads to the formation of an alcohol and boric acid. wikipedia.orgnih.gov

The putative mechanism for this oxidation involves:

Nucleophilic attack of a hydroperoxide anion on the Lewis acidic boron atom to form a peroxide-boronate complex.

A 1,2-anionic rearrangement where the carbon group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This is typically the rate-limiting step. nih.gov

The resulting boric ester is then rapidly hydrolyzed to yield the corresponding alcohol (in this case, an N-protected amino alcohol) and boric acid.

The stability of boronic esters towards oxidation can be modulated by stereoelectronic effects. digitellinc.com Electron-withdrawing groups or structural changes that decrease electron density donation to the boron p-orbital during the rate-limiting migration step can increase resistance to oxidation. nih.govdigitellinc.com

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms and energetics of reactions involving organoboron compounds. mdpi.com

Theoretical studies have been applied to:

Determine Geometries and Stabilities: DFT calculations have been used to compare the crystal structure of trigonal pinanediol boronic esters with the simulated structure of their corresponding tetrahedral hydroxocomplexes. These studies have helped rationalize the observed relative stabilities, indicating that electronic effects can be more significant than ring strain. researchgate.netrsc.org

Investigate Reaction Mechanisms: Computational models have been used to map the energy profiles of reactions like the Suzuki-Miyaura cross-coupling. These studies help to clarify the role of boronic esters, confirm their ability to transmetalate without prior hydrolysis, and characterize the structures of key pre-transmetalation intermediates. acs.org

Understand Oxidative Stability: Computational analyses have revealed how intramolecular coordination and stereoelectronic effects can enhance resistance to oxidation. By modeling the transition state of the rate-limiting 1,2-migration, researchers can understand how structural modifications diminish the stabilization of the developing empty p-orbital on boron, thereby increasing the activation barrier for oxidation. nih.govdigitellinc.com

Elucidate Stereoselectivity: In asymmetric reactions involving chiral boronic esters, computational modeling helps to understand the origin of stereoselectivity by comparing the transition state energies for the formation of different stereoisomers.

These theoretical insights complement experimental findings, providing a deeper understanding of the factors that control the reactivity of BoroGly-(+)-Pinanediol-HCl and related boronic esters.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Pathways

No studies utilizing quantum mechanical/molecular mechanical (QM/MM) simulations to investigate the reaction pathways of BoroGly-(+)-Pinanediol-HCl have been identified in the public domain. QM/MM simulations are powerful computational tools used to model chemical reactions in complex systems, but their application to this specific compound does not appear to have been published.

Energy Profiles and Transition State Analysis of Key Transformations

There is no available research detailing the energy profiles or transition state analyses for any chemical transformations involving BoroGly-(+)-Pinanediol-HCl. Such studies are crucial for understanding reaction mechanisms and kinetics, but this information is not present in the accessible scientific literature for this particular compound.

Conformational Analysis and Stereoelectronic Effects

A search for conformational analysis and the influence of stereoelectronic effects on BoroGly-(+)-Pinanediol-HCl yielded no specific results. While the principles of conformational analysis and stereoelectronic effects are fundamental in organic chemistry, their specific application to and impact on the structure and reactivity of BoroGly-(+)-Pinanediol-HCl have not been documented in available research.

Reactivity in Different Chemical Environments: Stability and Transformation Kinetics

No data is available on the reactivity of BoroGly-(+)-Pinanediol-HCl in different chemical environments. Consequently, information regarding its stability under various conditions and the kinetics of its potential transformations could not be found.

Applications in Advanced Organic Synthesis and Reagent Development

BoroGly-(+)-Pinanediol-HCl as a Chiral Building Block

The inherent chirality of the (+)-pinanediol group in BoroGly-(+)-Pinanediol-HCl allows it to serve as an effective chiral auxiliary. This enables the stereocontrolled synthesis of various chiral molecules, most notably enantiomerically pure alpha-amino acids and their derivatives. The pinanediol moiety directs the stereochemical outcome of reactions at the adjacent carbon center, facilitating the creation of specific stereoisomers.

BoroGly-(+)-Pinanediol-HCl is a key starting material for the asymmetric synthesis of α-amino acids. The general strategy involves the homologation of the boronic ester, a reaction pioneered by Matteson, which proceeds with high diastereoselectivity. rsc.org This methodology allows for the controlled introduction of a variety of side chains, leading to the formation of a wide array of both natural and unnatural α-amino acids.

The Matteson homologation of pinanediol boronic esters, such as the one derived from glycine (B1666218), with reagents like (dichloromethyl)lithium, followed by reaction with a Grignard reagent, establishes a new stereocenter with high fidelity. rsc.org The (+)-pinanediol auxiliary effectively shields one face of the molecule, directing the incoming substituent to the opposite face. This process has been successfully applied to the synthesis of boroalanine, boroleucine, borovaline, and borophenylalanine derivatives. rsc.org

A general reaction scheme for the synthesis of α-amino acid analogs using a pinanediol boronate ester is outlined below:

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Homologation | 1. LiCHCl2, THF, -78 °C 2. R-MgX or R-Li | Diastereomerically enriched α-chloro boronic ester |

| 2 | Nucleophilic Substitution | NaN3 or other nitrogen nucleophile | Introduction of the amino group precursor |

| 3 | Reduction and Deprotection | 1. H2, Pd/C 2. Acidic or basic hydrolysis | Enantiomerically pure α-amino acid |

The diastereomeric purity of the intermediates in these syntheses is often very high, allowing for the isolation of the desired enantiomer of the α-amino acid after removal of the chiral auxiliary. acs.org This approach is particularly valuable for creating amino acids with functionalities that are not stable under the strongly basic conditions of other synthetic methods.

Beyond the synthesis of alpha-amino acids, the principles of stereocontrol exerted by the pinanediol group in boronic esters can be extended to the construction of more complex chiral architectures. The boronic ester functionality can be transformed into a variety of other functional groups, all while retaining the stereochemical integrity established in the initial homologation steps.

The intermediate boron-ate complexes formed by the addition of organolithium reagents to secondary boronic esters can act as chiral nucleophiles. nih.govacs.orgresearchgate.net These reactive intermediates can then react with a range of electrophiles, leading to the formation of C-C, C-N, C-O, and C-halogen bonds with a high degree of stereocontrol. nih.govbris.ac.uk This versatility opens up pathways to a diverse array of complex chiral molecules, where the BoroGly-(+)-Pinanediol-HCl can serve as a foundational chiral synthon. The ability to form chiral tertiary boronic esters through catalytic asymmetric hydroboration further expands the range of complex chiral structures that can be accessed. acs.org

Precursor for Boropeptide Scaffolds

Boronic acid-containing peptides, or boropeptides, have garnered significant interest due to their therapeutic potential, particularly as enzyme inhibitors. BoroGly-(+)-Pinanediol-HCl serves as an excellent precursor for the incorporation of a boronic acid warhead into a peptide chain. The pinanediol group not only acts as a protecting group for the boronic acid during peptide synthesis but also helps in the purification of intermediates due to its stability.

The incorporation of BoroGly-(+)-Pinanediol-HCl into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The amino group of the boroglycine derivative can be coupled to the C-terminus of a growing peptide chain, or its boronic acid moiety can be incorporated at the C-terminus of a peptide.

Common peptide coupling reagents can be employed for the formation of the amide bond. The choice of coupling reagent and conditions is crucial to avoid side reactions and maintain the integrity of the boronic ester.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, but can cause racemization if additives are not used. |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | High coupling efficiency, rapid reactions, and reduced racemization. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts in efficiency and suppression of side reactions. |

After the peptide chain has been assembled, the pinanediol protecting group can be removed under acidic conditions to yield the final boropeptide with a free boronic acid.

The development of boropeptides has led to the exploration of novel chemical scaffolds with unique biological activities. By varying the amino acid sequence and the position of the boronic acid residue, libraries of boropeptides can be synthesized and screened for their inhibitory activity against various enzymes, such as proteases. The ability to synthesize both natural and unnatural amino acid analogs from BoroGly-(+)-Pinanediol-HCl allows for the creation of boropeptides with diverse side chains, further expanding the accessible chemical space. The replacement of amide bonds with urea (B33335) moieties in peptide boronic acids is another strategy to improve their pharmacokinetic properties.

Utility in Carbon-Carbon Bond Forming Reactions

The boronic acid functionality is a cornerstone of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. While the pinanediol ester in BoroGly-(+)-Pinanediol-HCl serves as a protecting group, it can be readily converted to the free boronic acid or a trifluoroborate salt, which can then participate in a variety of carbon-carbon bond-forming reactions.

The most prominent of these is the Suzuki-Miyaura coupling , a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. Boronic esters, including pinacol (B44631) and by extension pinanediol esters, are effective coupling partners in this reaction. This allows for the incorporation of the glycine moiety into biaryl structures or other conjugated systems.

Another important application is in the Mizoroki-Heck reaction , which typically involves the coupling of an alkene with an aryl or vinyl halide. While less common for boronic acids themselves, related boron-Heck type reactions have been developed.

Furthermore, boronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by a transition metal, allows for the 1,4-addition of the organic group from the boronic acid to the enone system, forming a new carbon-carbon bond at the β-position.

The table below summarizes the potential utility of BoroGly-(+)-Pinanediol-HCl derivatives in these key reactions:

| Reaction | Coupling Partners | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester + Organohalide/triflate | Palladium complex | C(sp2)-C(sp2), C(sp2)-C(sp3) |

| Mizoroki-Heck Reaction | Alkene + Organohalide (Boron-Heck variant uses organoboron reagent) | Palladium complex | C=C bond formation |

| Conjugate Addition | Organoboronic acid + α,β-Unsaturated carbonyl | Rhodium or Palladium complex | C-C bond at the β-position |

The ability to engage in these fundamental transformations underscores the versatility of BoroGly-(+)-Pinanediol-HCl as a synthetic intermediate, enabling the construction of a wide range of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds. In these reactions, an organoboron compound, such as a boronic acid or its ester, is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.

The use of pinanediol as a protecting group for the boronic acid moiety, as seen in the structure of BoroGly-(+)-Pinanediol, offers significant advantages. Pinanediol-boronic acid esters exhibit enhanced stability compared to their corresponding boronic acids or pinacol esters, which can be prone to degradation under certain conditions. nih.gov This stability is attributed to the steric hindrance provided by the bulky pinanediol group, which protects the boron center from unwanted side reactions. nih.gov

While specific studies detailing the direct use of BoroGly-(+)-Pinanediol-HCl in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the utility of structurally related pinanediol boronates is well-established. For instance, research on glycal boronates has demonstrated the successful application of a D-glucal pinanediol boronate in Suzuki-Miyaura cross-coupling reactions with a variety of (hetero)aryl, alkenyl, and alkyl electrophiles. nih.gov These reactions proceed under mild conditions to afford the corresponding C-glycosides in moderate to excellent yields. nih.gov

In a typical reaction, a D-glucal pinanediol boronate was coupled with methyl 4-bromobenzoate (B14158574) using a palladium catalyst, Pd(dppf)₂Cl₂, and a base, K₃PO₄, in DMF at 33 °C. This reaction resulted in a 94% isolated yield of the desired coupled product. nih.gov The robustness of the pinanediol boronate was further demonstrated by its successful coupling with various other aryl bromides, showcasing the versatility of this protecting group strategy.

| Electrophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(dppf)₂Cl₂ | K₃PO₄ | DMF | 33 | 60 | 94 |

| 4-Bromoacetophenone | Pd(dppf)₂Cl₂ | K₃PO₄ | DMF | 33 | 48 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)₂Cl₂ | K₃PO₄ | DMF | 33 | 36 | 91 |

Conjugate Additions and Homologations

Conjugate Additions:

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the direct participation of BoroGly-(+)-Pinanediol-HCl in conjugate additions is not prominently reported, organoboranes in general can be utilized in such transformations, often catalyzed by transition metals like rhodium or palladium. The specific reactivity of the glycine-derived portion of BoroGly-(+)-Pinanediol-HCl would be a key determinant in its potential as a nucleophilic partner in this context.

Homologations:

Homologation reactions involve the insertion of a methylene (B1212753) group (-CH₂-) or other single-carbon units into a molecule. Boronic esters are valuable substrates in certain homologation procedures, most notably the Matteson homologation. This reaction typically involves the treatment of a boronic ester with a chloromethyllithium reagent, followed by displacement of the chloride with a nucleophile.

The (+)-pinanediol auxiliary in BoroGly-(+)-Pinanediol-HCl is of particular significance in the context of asymmetric homologation. The chiral pinanediol group can direct the stereochemical outcome of the reaction, allowing for the synthesis of enantioenriched products. This approach has been successfully employed in the synthesis of chiral α-amino acids and other valuable building blocks. The general principle involves the diastereoselective reaction of the pinanediol boronic ester, with the chiral environment provided by the pinanediol directing the approach of the incoming reagents.

Development of Novel Boron-Containing Reagents for Asymmetric Catalysis

The development of novel chiral ligands and catalysts is a continuous pursuit in the field of asymmetric catalysis. Boron-containing compounds, particularly those incorporating chiral scaffolds, are attractive targets for such endeavors. The structure of BoroGly-(+)-Pinanediol-HCl, featuring a chiral pinanediol unit and a functionalizable amino acid moiety, presents opportunities for its use as a precursor to new catalytic systems.

For example, the amino group of the glycine moiety could be derivatized to create bidentate or tridentate ligands capable of coordinating with transition metals. The chirality of the pinanediol backbone could then induce asymmetry in catalytic transformations such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The Lewis acidic boron center could also play a role in substrate activation or in the organization of the transition state assembly. While specific examples of catalysts derived from BoroGly-(+)-Pinanediol-HCl are not readily found in the literature, the modular nature of its structure suggests a potential platform for the design of new chiral reagents.

Applications in Chemical Sensing and Recognition (non-biological systems)

Boronic acids and their derivatives have garnered significant attention for their utility in chemical sensing and molecular recognition. This is primarily due to the ability of the boronic acid moiety to form reversible covalent bonds with diols. This interaction has been widely exploited for the detection of saccharides.

In the context of non-biological systems, the principles of boronic acid-based sensing can be extended to the detection of other diol-containing molecules. The BoroGly-(+)-Pinanediol-HCl, with its protected boronic acid functionality, would likely require deprotection to reveal the boronic acid for sensing applications. Once deprotected, the resulting boronic acid could be incorporated into larger systems, such as fluorescent dyes or polymers. The binding of a target diol would then modulate the photophysical properties of the system, leading to a detectable signal (e.g., a change in fluorescence intensity or wavelength). The chiral pinanediol group could also introduce an element of stereoselectivity to the recognition process, potentially allowing for the discrimination between different stereoisomers of a target analyte.

Future Directions in Academic Chemical Research on Borogly + Pinanediol Hcl

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of BoroGly-(+)-Pinanediol-HCl and its derivatives. A primary goal will be to move away from traditional methods that may involve stoichiometric reagents and generate significant waste. Key areas of exploration include:

Catalytic Borylation Reactions: Investigating novel catalytic systems, particularly those based on earth-abundant metals or even metal-free approaches, for the direct and enantioselective borylation of suitable glycine (B1666218) precursors. mdpi.com This would enhance the atom economy of the synthesis.

Solvent Minimization and Alternative Reaction Media: Developing synthetic routes that utilize greener solvents, such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions. This would significantly reduce the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

A significant area of future research will be the exploration of new reactivity patterns for BoroGly-(+)-Pinanediol-HCl, leading to the discovery of unprecedented chemical transformations. This will expand the synthetic chemist's toolbox and enable the construction of increasingly complex molecular architectures. Potential research avenues include:

Stereospecific Cross-Coupling Reactions: Developing new catalytic methods for the stereospecific cross-coupling of the C-B bond in BoroGly-(+)-Pinanediol-HCl with a wider range of organic electrophiles. nih.gov This could involve the use of novel ligands and catalysts to control the stereochemical outcome of the reaction with high fidelity.

1,2-Metallate Rearrangements: Investigating the application of 1,2-metallate rearrangements of boronate complexes derived from BoroGly-(+)-Pinanediol-HCl to generate new stereocenters with high levels of control. researchgate.net

Photoredox and Electrochemical Methods: Harnessing the power of photoredox catalysis and electrochemistry to enable novel transformations of BoroGly-(+)-Pinanediol-HCl that are not accessible through traditional thermal methods.

Design and Synthesis of Next-Generation Chiral Boron Auxiliaries

Building upon the foundation of BoroGly-(+)-Pinanediol-HCl, future research will aim to design and synthesize next-generation chiral boron auxiliaries with improved reactivity, selectivity, and broader substrate scope. This will involve a systematic investigation of the structure-activity relationships of the chiral auxiliary. Key design strategies may include:

Modification of the Pinane (B1207555) Scaffold: Introducing substituents onto the pinane backbone to fine-tune the steric and electronic properties of the auxiliary, thereby influencing the stereochemical outcome of reactions.

Axially Chiral Boron Compounds: Exploring the synthesis of axially chiral biaryl or other atropisomeric boron compounds as a new class of chiral auxiliaries. mdpi.com

Boron-Containing Helicenes: Investigating the potential of boron-containing helicenes as a novel platform for chiral ligands and auxiliaries, offering unique three-dimensional chiral environments. nih.govrsc.org

Advanced Theoretical and Computational Studies for Predictive Synthesis

To accelerate the discovery and optimization of new reactions and chiral auxiliaries, advanced theoretical and computational studies will play a crucial role. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.govacs.org Future research in this area will focus on:

Predictive Modeling of Stereoselectivity: Developing robust computational models that can accurately predict the stereochemical outcome of reactions involving BoroGly-(+)-Pinanediol-HCl and its derivatives. This will enable the in silico design of new reactions and catalysts.

Mechanism Elucidation: Using computational tools to elucidate the detailed mechanisms of novel transformations, providing a rational basis for reaction optimization.

Virtual Screening of Chiral Auxiliaries: Employing computational screening methods to rapidly evaluate large libraries of potential next-generation chiral boron auxiliaries, identifying the most promising candidates for experimental investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of BoroGly-(+)-Pinanediol-HCl chemistry into continuous flow and automated synthesis platforms offers numerous advantages, including improved reaction control, enhanced safety, and high-throughput screening capabilities. researchgate.netresearchgate.netmdpi.com Future efforts in this direction will involve:

Development of Flow-Based Synthetic Routes: Adapting and optimizing the synthesis of BoroGly-(+)-Pinanediol-HCl and its application in subsequent reactions for continuous flow environments. This may involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry) to identify optimal conditions for new transformations.

On-Demand Synthesis of Compound Libraries: Combining flow chemistry and automation to enable the on-demand synthesis of diverse libraries of chiral compounds derived from BoroGly-(+)-Pinanediol-HCl for applications in drug discovery and materials science.

Potential Applications in Materials Science and Polymer Chemistry (non-biological)

Beyond its traditional role in small molecule synthesis, BoroGly-(+)-Pinanediol-HCl and related chiral boronic esters have significant potential for applications in materials science and polymer chemistry. The dynamic nature of the boronic ester bond can be exploited to create novel materials with unique properties. nih.govrsc.org Future research could explore:

Chiral Self-Healing Polymers: Incorporating BoroGly-(+)-Pinanediol-HCl into polymer backbones to create chiral, self-healing materials. The reversible nature of the boronic ester linkage would allow for the repair of mechanical damage.

Stimuli-Responsive Materials: Designing polymers containing BoroGly-(+)-Pinanediol-HCl that respond to external stimuli such as pH or the presence of specific analytes. acs.org This could lead to the development of novel sensors and actuators.

Vitrimers and Covalent Adaptable Networks: Utilizing the dynamic exchange of boronic ester crosslinks to prepare chiral vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics. rsc.org

Q & A

Q. How can researchers ensure ethical rigor when using BoroGly-(+)-Pinanediol-HCl in preclinical studies?

Q. What systematic approaches are effective for identifying knowledge gaps about BoroGly-(+)-Pinanediol-HCl in existing literature?

- Methodological Answer : Conduct a PICO-driven review (Population: compound class; Intervention: synthetic/biological applications; Comparison: analogous boronate esters; Outcome: efficacy/stability). Use databases like SciFinder or Reaxys, filtering by publication date and impact factor. Avoid non-academic sources (e.g., Google) per social science methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.